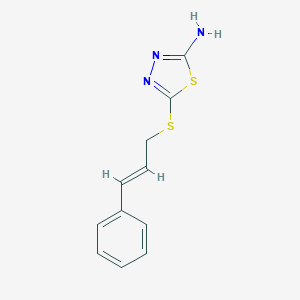![molecular formula C14H15N3O B424403 3-[5-Hydroxy-3-methyl-1-(4-methylphenyl)-1H-pyrazol-4-yl]propanenitrile CAS No. 385382-41-2](/img/structure/B424403.png)
3-[5-Hydroxy-3-methyl-1-(4-methylphenyl)-1H-pyrazol-4-yl]propanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-[5-Hydroxy-3-methyl-1-(4-methylphenyl)-1H-pyrazol-4-yl]propanenitrile” is an organic compound . It belongs to the class of organic compounds known as hybrid peptides . These are compounds containing at least two different types of amino acids (alpha, beta, gamma, delta) linked to each other through a peptide bond .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, 4,4ʹ-(Arylmethylene)bis(1H-pyrazol-5-ols) derivatives were synthesized by a three components reaction of 3-methyl-1-phenyl-5-pyrazolone with various benzaldehydes catalyzed by sodium acetate at room temperature . The structures of all synthesized compounds were characterized by physicochemical properties and spectral means (IR and NMR) .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various techniques such as IR and NMR . The structure of similar compounds has been characterized by these techniques .Chemical Reactions Analysis
The chemical reactions involving “this compound” can be analyzed based on the reactions of similar compounds. For example, 4,4ʹ-(Arylmethylene)bis(1H-pyrazol-5-ols) derivatives were synthesized by a three components reaction of 3-methyl-1-phenyl-5-pyrazolone with various benzaldehydes .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” can be analyzed based on the properties of similar compounds. For instance, the molecular formula of a similar compound is C14H15N3O and its molecular weight is 241.29 .Applications De Recherche Scientifique
Heterocyclic Compound Synthesis
Pyrazole derivatives, including those structurally related to the mentioned compound, serve as valuable building blocks in the synthesis of heterocyclic compounds. Their reactivity makes them suitable for generating a wide range of heterocyclic frameworks, such as pyrazolo-imidazoles, thiazoles, and pyranopyrimidines, which are crucial for developing pharmaceuticals, agrochemicals, and dyes. The unique reactivity of these compounds under mild conditions facilitates the creation of diverse heterocyclic structures, highlighting their importance in synthetic organic chemistry and material science (Gomaa & Ali, 2020).
Biological Applications
Pyrazole derivatives exhibit a broad spectrum of biological activities, making them of significant interest in medicinal chemistry. These compounds have been explored for their antifungal, anti-inflammatory, analgesic, antimicrobial, antiviral, and anticancer properties. The structural versatility of pyrazole derivatives allows for the modification and optimization of their biological activity, contributing to the development of new therapeutic agents. Their role as pharmacophores in drug design, particularly in the context of enzyme inhibition and receptor modulation, underscores their potential in the discovery and development of novel pharmaceuticals (Sharma et al., 2021).
Pharmacophore Development
The pharmacophore properties of pyrazole derivatives, including their ability to interact with biological targets, are central to drug discovery. Their structure-activity relationships (SAR) are continually studied to identify key functional groups and molecular frameworks responsible for their biological effects. This research facilitates the design of more effective and selective therapeutic agents, targeting a range of diseases and conditions. The ongoing exploration of pyrazole derivatives in pharmacophore modeling and SAR studies contributes to a deeper understanding of their mechanism of action and potential applications in medicine (Kaddouri et al., 2022).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
3-[5-methyl-2-(4-methylphenyl)-3-oxo-1H-pyrazol-4-yl]propanenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c1-10-5-7-12(8-6-10)17-14(18)13(4-3-9-15)11(2)16-17/h5-8,16H,3-4H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPHQEBRQPSXLME-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C(=C(N2)C)CCC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Ethyl [5-(2-bromo-5-ethoxy-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B424321.png)
![4-(5-{(Z)-[(2Z)-3-(furan-2-ylmethyl)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}furan-2-yl)benzonitrile](/img/structure/B424325.png)

![ethyl (5-{[2,5-dimethyl-1-(4-methylpyridin-2-yl)-1H-pyrrol-3-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B424327.png)
![2-[4-({1-[4-(1-adamantyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylene)-2,5-dioxo-1-imidazolidinyl]-N-(4-methylphenyl)acetamide](/img/structure/B424329.png)
![(5E)-5-{4-[(2,4-dichlorobenzyl)oxy]-3-ethoxy-5-iodobenzylidene}-3-(propan-2-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B424331.png)
![2-(4-{3-bromo-5-chloro-4-[(2-fluorobenzyl)oxy]benzylidene}-2,5-dioxoimidazolidin-1-yl)-N-(4-methylphenyl)acetamide](/img/structure/B424332.png)
![3-isopropyl-5-[(1,2,5-triphenyl-1H-pyrrol-3-yl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B424333.png)
![4-{(E)-[2,4-dioxo-3-(propan-2-yl)-1,3-thiazolidin-5-ylidene]methyl}benzonitrile](/img/structure/B424334.png)
![methyl 3-(3-{(E)-[1-(3-fluorophenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)-2-methylbenzoate](/img/structure/B424335.png)
![5-[(1-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-1-phenyl-3-propyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B424336.png)
![3-(2-Chlorobenzyl)-5-({5-[(4-chlorophenyl)sulfanyl]thien-2-yl}methylene)-1,3-thiazolidine-2,4-dione](/img/structure/B424339.png)
![N~1~-[3-(1H-imidazol-1-yl)propyl]-N~2~-[4-(pentyloxy)phenyl]ethanediamide](/img/structure/B424341.png)
![(5E)-5-{[5-(4-bromo-3-chlorophenyl)furan-2-yl]methylidene}-3-(propan-2-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B424343.png)
